1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)-
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Overview
Description
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- is a chemical compound with a complex structure that includes a piperazine ring, a carboxamide group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- typically involves the reaction of piperazine with a carboxamide derivative and a methylphenyl group under controlled conditions. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- include other piperazine derivatives and carboxamide compounds with different substituents. Examples include:
- 1-Piperazinecarboxamide, N-((ethylamino)carbonyl)-4-(2-methylphenyl)-
- 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(3-methylphenyl)-
- 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)-
Uniqueness
The uniqueness of 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(2-methylphenyl)- lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it valuable for certain applications in scientific research and industry.
Properties
CAS No. |
80712-08-9 |
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Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-(methylcarbamoyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-11-5-3-4-6-12(11)17-7-9-18(10-8-17)14(20)16-13(19)15-2/h3-6H,7-10H2,1-2H3,(H2,15,16,19,20) |
InChI Key |
ORJZXZPYURECRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NC(=O)NC |
Origin of Product |
United States |
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